N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, also known as FPPEB, is a chemical compound that belongs to the class of sulfonamides. It is a potential drug candidate that has been studied for its therapeutic applications in various medical conditions.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has been extensively studied for its therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. It has been found to act as a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways that rely on these processes.
Result of Action
The molecular and cellular effects of the compound’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2 .
Advantages and Limitations for Lab Experiments
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. This compound has also been shown to have good pharmacokinetic properties in animal models. However, one of the limitations of this compound is that its efficacy and safety in humans have not been established yet.
Future Directions
There are several future directions for the research on N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide. One of the potential applications of this compound is in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another potential application of this compound is in the treatment of cognitive disorders such as Alzheimer's disease. Future studies could also investigate the effects of this compound on other physiological processes that are modulated by the 5-HT1A receptor.
Synthesis Methods
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide can be synthesized by a multistep process that involves the reaction of 4-fluorobenzenamine with 1-boc-piperazine, followed by the reaction of the resulting intermediate with 2-bromoethyl pyridine. The final product is obtained by reacting the intermediate with benzenesulfonyl chloride. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-20-8-10-21(11-9-20)27-13-15-28(16-14-27)23(19-5-4-12-25-17-19)18-26-31(29,30)22-6-2-1-3-7-22/h1-12,17,23,26H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQSDZHQHOWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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